An In-depth Technical Guide to the Chemical Properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
An In-depth Technical Guide to the Chemical Properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
This guide provides a comprehensive technical overview of the chemical properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this document leverages data from closely related pyrazole analogs and computational prediction tools to offer a robust profile for researchers, scientists, and drug development professionals. The methodologies and principles described herein are grounded in established chemical literature and provide a framework for the synthesis, characterization, and potential applications of this compound.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of medicinally active agents.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets such as enzymes and receptors.[1] This has led to the successful development of numerous drugs containing the pyrazole moiety, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[2][3] The diverse biological activities associated with pyrazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and analgesic properties, underscore the importance of this scaffold in drug discovery.[3][4] (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships.
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine can be conceptualized through a multi-step process starting from acetophenone and methylhydrazine. This approach leverages well-established reactions in heterocyclic chemistry.
Proposed Synthetic Pathway
The synthesis commences with the condensation of acetophenone and methylhydrazine to form the corresponding hydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles, to yield the 4-formyl-1-methyl-3-phenyl-1H-pyrazole.[5] The final step involves the reductive amination of the pyrazole-4-carbaldehyde to furnish the target primary amine.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on established methodologies for the synthesis of similar pyrazole derivatives.[5]
Step 1: Synthesis of (E)-1-phenylethan-1-one N-methylhydrazone
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To a solution of acetophenone (1.0 eq) in ethanol, add methylhydrazine (1.05 eq).
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Add a catalytic amount of acetic acid.
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Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure. The crude hydrazone may be used directly in the next step or purified by crystallization.
Step 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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In a three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by the dropwise addition of phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).
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To this mixture, add the crude hydrazone from Step 1, dissolved in a minimal amount of DMF.
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Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
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Dissolve the 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
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Add an excess of ammonia solution, followed by a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature overnight.
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Quench the reaction by the addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
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Purify the product by column chromatography on silica gel.
Physicochemical Properties
The physicochemical properties of a drug candidate, such as its acidity, basicity (pKa), and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] In the absence of experimental data for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, these parameters have been predicted using computational software.[2][6][7]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₅N₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 201.27 g/mol | Influences diffusion and transport properties. |
| pKa (most basic) | ~8.5 - 9.5 | The basicity of the primary amine is crucial for salt formation and solubility at physiological pH. |
| logP | ~1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Suggests good potential for oral bioavailability. |
Spectroscopic and Structural Characterization
The structural elucidation of newly synthesized compounds relies heavily on a combination of spectroscopic techniques.[8] Based on the analysis of closely related pyrazole derivatives, the following spectroscopic data are predicted for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] The predicted ¹H and ¹³C NMR chemical shifts are summarized below (predicted for DMSO-d₆ as solvent).
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | ~2.5 - 3.5 | Broad singlet | Exchangeable with D₂O. |
| CH₂ | ~3.6 - 3.8 | Singlet | Methylene protons adjacent to the pyrazole ring and the amino group. |
| N-CH₃ | ~3.8 - 4.0 | Singlet | Methyl group attached to the pyrazole nitrogen. |
| Phenyl-H | ~7.2 - 7.8 | Multiplet | Aromatic protons of the phenyl group. |
| Pyrazole-H5 | ~7.9 - 8.2 | Singlet | Proton at position 5 of the pyrazole ring. |
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 - 40 |
| CH₂ | ~40 - 45 |
| Pyrazole-C4 | ~115 - 120 |
| Phenyl-C (para) | ~125 - 127 |
| Phenyl-C (ortho) | ~127 - 129 |
| Phenyl-C (meta) | ~128 - 130 |
| Pyrazole-C5 | ~130 - 135 |
| Phenyl-C (ipso) | ~135 - 140 |
| Pyrazole-C3 | ~150 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[8] The expected characteristic IR absorption bands for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300 - 3500 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=C, C=N (aromatic) | 1450 - 1600 | Stretching |
| N-H (amine) | 1550 - 1650 | Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[8]
Expected Mass Spectrometry Data:
| Ion | m/z (relative abundance) | Interpretation |
| [M+H]⁺ | 202.13 | Molecular ion peak in positive ion mode (e.g., ESI-MS). |
| [M]⁺ | 201.12 | Molecular ion peak in electron ionization (EI-MS). |
| Fragments | Varies | Fragmentation would likely involve the loss of the aminomethyl group, and cleavage of the phenyl and pyrazole rings. |
Structural Analysis Workflow
The comprehensive characterization of the target molecule follows a logical workflow, integrating synthesis and various analytical techniques.
Reactivity and Stability
The chemical reactivity of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is primarily dictated by the nucleophilic character of the primary amine and the aromatic nature of the pyrazole and phenyl rings.
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N-Acylation and N-Alkylation: The primary amine readily undergoes reactions with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively. This provides a facile route to a diverse library of derivatives for structure-activity relationship studies.
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Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases), which are versatile intermediates in organic synthesis.
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Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the pyrazole moiety. The pyrazole ring itself is generally less susceptible to electrophilic attack than the phenyl ring.
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Stability: The compound is expected to be stable under normal laboratory conditions. As a primary amine, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.
Potential Applications in Drug Discovery
The (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine scaffold is a promising starting point for the design of novel therapeutic agents. The diverse pharmacological activities of pyrazole derivatives suggest several potential applications for this compound and its analogs.[3][9]
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Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. For instance, pyrazole-containing compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, kinases, and dipeptidyl peptidase-IV (DPP-IV).[1][10]
-
Receptor Modulators: The pyrazole scaffold can be elaborated to interact with a variety of G-protein coupled receptors (GPCRs) and other receptor families.
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Antimicrobial and Anticancer Agents: A significant number of pyrazole derivatives have demonstrated potent antimicrobial and anticancer activities.[3][4] The amenability of the primary amine to further functionalization allows for the exploration of these therapeutic areas.
The logical progression from the core scaffold to potential drug candidates is outlined below.
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- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds [server.ccl.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. acdlabs.com [acdlabs.com]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. MoKa - pKa modelling [moldiscovery.com]
